1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate is a chemical compound with the molecular formula C8H15NO3S. It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom. The average mass of the molecule is 205.275 Da and the monoisotopic mass is 205.077271 Da.
Synthesis Analysis
Resolution of racemic mixtures: This involves separating a mixture of enantiomers, often achieved using chiral resolving agents [, ].
Stereoselective synthesis: This approach utilizes chiral starting materials or reagents to control the stereochemistry of the final product [, ].
Multistep synthesis: This involves a series of chemical reactions to construct the desired molecule, often incorporating the 1-azabicyclo[2.2.2]octane moiety through alkylation or acylation reactions [, , , , , , , , ].
Molecular Structure Analysis
X-ray crystallography: This technique provides detailed three-dimensional structural information and is often used to confirm the absolute configuration of chiral compounds [, , , , , ].
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the connectivity and environment of atoms within a molecule, aiding in structural characterization [, , , , ].
Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of molecules, aiding in structural analysis [, , , ].
Applications
Treatment of cognitive disorders: These compounds show promise in addressing cognitive impairments associated with Alzheimer's disease, schizophrenia, and other neurological disorders [, , , , , , , , , , , ].
Management of urinary incontinence: Certain derivatives exhibit potential for treating urinary incontinence by targeting muscarinic receptors involved in bladder function [, ].
Pain management: Some derivatives have demonstrated antinociceptive properties, suggesting their potential as analgesics [].
Radiopharmaceuticals: Radiolabeled derivatives have been explored for imaging muscarinic receptors in the brain, aiding in diagnosing and monitoring neurodegenerative diseases [, , , , , ].
Compound Description: PNU-282987 is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) [, ]. It exhibits efficacy in restoring auditory gating deficits in animal models of schizophrenia [, ]. PNU-282987 also enhances GABAergic synaptic activity in brain slices [, ].
Compound Description: PHA-543,613 is another potent and selective α7 nAChR agonist []. It exhibits promising characteristics such as high oral bioavailability and rapid brain penetration in rats []. Additionally, it shows efficacy in preclinical models of cognitive deficits [].
Compound Description: This compound and its radioiodinated derivatives (with Iodine-125 and Iodine-123) have been investigated as potential radiopharmaceuticals targeting muscarinic receptors []. Preliminary distribution studies indicate localization in organs known to have a high concentration of muscarinic receptors [].
Compound Description: IQNP is a high-affinity ligand for muscarinic acetylcholine receptors (mAChRs), exhibiting selectivity for M1, M2, and M3 subtypes [, , ]. Its radioiodinated derivative ([125I]-IQNP) demonstrates high uptake in muscarinic receptor-rich areas like the brain and heart in biodistribution studies [].
Compound Description: TC-5619 is a highly selective α7 nAChR agonist []. It shows promising preclinical data with positive effects on cognitive function and schizophrenia symptoms in animal models []. Additionally, it displays synergistic effects with the antipsychotic clozapine [].
(R)-(−)-1-Azabicyclo[2.2.2]oct-3-yl-(R)-(+)-α-hydroxy-α-(4-[125l]iodophenyl)-α-phenyl acetate and (R)-(−)-1-Azabicyclo[2.2.2]oct-3-yl-(S)-(−)-α-hydroxy-α-(4-[125l]iodophenyl)-α-phenyl acetate
Compound Description: These two stereoisomers, radiolabeled with iodine-125, are designed as potential radiopharmaceuticals for targeting muscarinic acetylcholine receptors (mAChRs) [, ]. Binding affinity studies revealed a higher affinity for the (R,R)-isomer compared to the (R,S)-isomer toward mAChRs in the corpus striatum [, ].
Compound Description: These compounds are designed as potential PET imaging agents for muscarinic cholinergic receptors (mAChRs) []. Both compounds exhibit high binding affinities for M1 and M2 mAChR subtypes, with FQNPe displaying higher affinity compared to FQNE [].
Compound Description: Solifenacin is a muscarinic antagonist commonly used to treat urinary incontinence []. This study demonstrates its ability to activate M-type K+ currents (IK(M)) in GH3 and mHippoE-14 cells, independent of its antimuscarinic activity [].
Compound Description: This compound is the subject of a patent focused on developing a dosage form suitable for oral administration to treat allergic diseases like allergic rhinitis []. This suggests potential antihistaminergic activity for this compound.
Compound Description: This compound is structurally similar to the previous entry but with an (R)-configuration at the 3-position. It is described as a selective inhibitor of muscarinic receptors M1, M2, and M3 []. Potential applications include treating rhinorrhea, urinary incontinence, and related disorders [].
Compound Description: This compound is part of a series of 5-HT3 receptor ligands []. The patent describes a method for separating the diastereomers and converting them into pharmaceutically acceptable salts [].
Compound Description: This compound, with confirmed Z configuration, is a functionally selective muscarinic partial agonist []. It exhibits stability, brain penetrability, and a unique pharmacological profile [].
Compound Description: LY278584 is a potent and selective 5-HT3 receptor antagonist []. Its tritiated form ([3H]-LY278584) has been synthesized and successfully used as a radioligand for studying 5-HT3 receptors in various tissues [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.